1-Ethylpentylzinc bromide
Overview
Description
1-Ethylpentylzinc bromide is an organozinc compound with the molecular formula C7H15ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylpentylzinc bromide can be synthesized through the reaction of 1-ethylpentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C7H15Br+Zn→C7H15ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and concentration to obtain the desired concentration of the compound in solution.
Chemical Reactions Analysis
Types of Reactions
1-Ethylpentylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation reactions: It can transfer its alkyl group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are common electrophiles that react with this compound.
Catalysts: Palladium or nickel catalysts are often used in transmetalation reactions.
Solvents: Tetrahydrofuran (THF) is the most commonly used solvent for these reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with aldehydes or ketones typically yield secondary or tertiary alcohols.
Scientific Research Applications
1-Ethylpentylzinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It is involved in catalytic processes for the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 1-ethylpentylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the carbon atom, making it more nucleophilic and reactive towards electrophiles. This allows the compound to participate in various substitution and addition reactions, forming new bonds and products.
Comparison with Similar Compounds
Similar Compounds
- 1-Butylzinc bromide
- 1-Hexylzinc bromide
- 1-Octylzinc bromide
Uniqueness
1-Ethylpentylzinc bromide is unique due to its specific alkyl chain length, which provides distinct reactivity and selectivity in chemical reactions compared to other organozinc compounds. Its intermediate chain length makes it versatile for various applications in organic synthesis and catalysis.
Properties
IUPAC Name |
bromozinc(1+);heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAOOQIWZQBDH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]CC.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405218 | |
Record name | 1-Ethylpentylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-11-1 | |
Record name | 1-Ethylpentylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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